molecular formula C8H7NOS2 B1589282 6-Methoxybenzo[d]thiazole-2(3H)-thione CAS No. 2182-73-2

6-Methoxybenzo[d]thiazole-2(3H)-thione

Cat. No. B1589282
CAS RN: 2182-73-2
M. Wt: 197.3 g/mol
InChI Key: WBKYNVBTKLKJBG-UHFFFAOYSA-N
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Description

6-Methoxybenzo[d]thiazole-2(3H)-thione is a chemical compound with the CAS Number: 2182-73-2 . It has a molecular weight of 197.28 and its IUPAC name is 6-methoxy-1,3-benzothiazol-2-yl hydrosulfide . It appears as a pale-gray to light yellow to yellow powder or crystals .


Molecular Structure Analysis

The InChI code for 6-Methoxybenzo[d]thiazole-2(3H)-thione is 1S/C8H7NOS2/c1-10-5-2-3-6-7(4-5)12-8(11)9-6/h2-4H,1H3,(H,9,11) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.


Physical And Chemical Properties Analysis

6-Methoxybenzo[d]thiazole-2(3H)-thione has a density of 1.44 and a boiling point of 348.9ºC at 760 mmHg . The compound is soluble, with a solubility of 0.175 mg/ml .

Scientific Research Applications

Antioxidant Properties

A study involving 1,3,4-thiadiazole derivatives, which include methoxy cinnamic acids, found that compounds with methoxy groups exhibited significant antioxidant activities. These activities were measured using various assays such as 2,2-diphenyl-1-picryl-hydrazyl (DPPH), N,N-dimethyl-p-phenylenediamine (DMPD+), and 2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS+) scavenging activity assays. The effectiveness of these compounds was comparable to standard antioxidants like Butylated hydroxyanisole (BHA), Rutin (RUT), and Trolox (TRO) (Gür et al., 2017).

Antibacterial Activity

Research on 6-methoxy-2-amino benzothiazole derivatives highlighted their potential in combating bacterial infections. These derivatives exhibited antibacterial activity against various bacterial strains, including both Gram-positive (Bacillus subtilis & Staphylococcus aurea) and Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli, and Enterobacter) (Juber, Hamed, & Khalil, 2020).

Anticancer Properties

A series of 4-substituted methoxybenzoyl-aryl-thiazoles, synthesized through structural modifications of 2-arylthiazolidine-4-carboxylic acid amides, showed improved antiproliferative activity against melanoma and prostate cancer cells. The anticancer activity of these compounds was attributed to their ability to inhibit tubulin polymerization, highlighting their potential as novel anticancer agents (Lu et al., 2009).

Molecular Structure and Theoretical Studies

In a study focusing on the molecular structure, vibrational frequencies, and theoretical aspects of 2-(4-methoxyphenyl)benzo[d]thiazole, the compound was synthesized and analyzed using ab initio and density functional theory methods. This research provides insights into the compound's properties and behavior, contributing to a deeper understanding of its potential applications in various scientific fields (Arslan & Algül, 2007).

Safety And Hazards

The compound has a GHS07 pictogram and a signal word of "Warning" . The hazard statement is H317, which indicates that it may cause an allergic skin reaction . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

6-methoxy-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS2/c1-10-5-2-3-6-7(4-5)12-8(11)9-6/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKYNVBTKLKJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464711
Record name 6-Methoxy-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxybenzo[d]thiazole-2(3H)-thione

CAS RN

2182-73-2
Record name 6-Methoxy-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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